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dione w
CAS No.: 10095-06-4 Quote
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Introduction to Tetramethylimidazoimidazole Dione
Derivatives

Tetramethylimidazoimidazole dione compounds, specifically 3A-methyl-6A-n-propyl-
tetramethoxymethylglycoluril (CAS 220140-29-4), represent a specialized class of heterocyclic
compounds with significant industrial utility. These compounds feature a rigid bicyclic backbone based on
the glycoluril structure, characterized by a fused imidazolidine-2,5-dione core with four reactive
methoxymethyl (-CH20CH3) groups at the 1,3,4,6 positions and alkyl substitutions (methyl and n-propyl) at
the bridgehead positions [1]. This unique molecular architecture imparts exceptional thermal stability and
multifunctional reactivity, making these derivatives valuable across diverse industrial sectors including

polymer chemistry, electronics, and materials science.

The glycoluril backbone provides structural rigidity while the methoxymethyl groups offer versatile
reaction sites, particularly with hydroxyl and amine functional groups. The strategic incorporation of methyl
and n-propyl groups at the bridgehead positions enhances the compound's hydrophobic character and
influences its solubility profile in various organic solvents [1]. These structural features collectively enable

this specialized chemical to serve as a powerful crosslinking agent, performance modifier, and functional
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additive in advanced industrial applications. The following application notes and protocols provide
comprehensive guidance for researchers and industrial professionals seeking to utilize these compounds in

various technological contexts.

Chemical Structure and Fundamental Properties

Molecular Architecture

The core structure of tetramethylimidazoimidazole dione derivatives consists of a fused bicyclic system
containing two imidazolidine-dione rings, creating a rigid three-dimensional framework. The specific
compound  with CAS  220140-29-4 has the  systematic name  tetrahydro-1,3,4,6-
tetrakis(methoxymethyl)-3a-methyl-6a-propyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione [1].  This

complex architecture features:

e A central glycoluril core (imidazo[4,5-d]imidazole-2,5(1H,3H)-dione) that provides structural stability

¢ Four methoxymethyl substituents (-CH2OCHs) at positions 1,3,4,6, serving as reactive sites

¢ Alkyl groups (methyl and n-propyl) at the 3a and 6a bridgehead positions that modulate
hydrophobicity and steric properties

Key Physicochemical Properties

The structural features of these compounds impart several essential characteristics for industrial

applications:

Table 1: Fundamental Properties of Tetramethylimidazoimidazole Dione Derivatives

Property Characteristic Industrial Significance

Thermal Stability High Suitable for high-temperature processing

Solubility Soluble in common organic Easy formulation and application
solvents
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Property Characteristic Industrial Significance

Reactivity Reactive with -OH and -NH: Effective crosslinking capability
groups

Formaldehyde Potential release under certain Important for handling and application

Release conditions considerations

The electron-rich heterocyclic system contributes to the compound's robust thermal properties, while the
balanced hydrophobic/hydrophilic character (from alkyl and methoxymethyl groups respectively) enables
compatibility with diverse formulation systems. The multifunctional nature (four reactive sites per
molecule) allows for dense crosslinking networks, making these derivatives particularly valuable in polymer

applications requiring enhanced mechanical and thermal performance [1].

Industrial Applications and Performance Data

Tetramethylimidazoimidazole dione derivatives demonstrate remarkable versatility across multiple
industrial sectors, primarily functioning as crosslinking agents, performance modifiers, and functional
intermediates. The following sections detail the major application areas with specific performance data and

implementation guidelines.

Polymer Chemistry and Crosslinking Applications

In polymer systems, these compounds serve as high-efficiency crosslinkers that significantly enhance
material properties through the formation of three-dimensional networks. The four methoxymethyl groups
per molecule can react with nucleophilic functional groups (particularly -OH and -NH2) present on polymer

chains, creating dense covalent linkages that improve durability and resistance properties [1].

Table 2: Polymer Crosslinking Applications and Performance Outcomes
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Polymer . . . Optimal
Application Method Resulting Properties )
System Loading
Phenolic Incorporated during resin Enhanced mechanical strength, 5-15% by
Resins formulation improved chemical resistance weight
Epoxy Added to resin component Increased hardness, superior 3-10% by
Systems thermal endurance weight
Polyurethanes  Used as chain Improved tensile strength, 2-8% by
extender/crosslinker enhanced dimensional stability weight
Amino Resins Co-crosslinker in Accelerated cure, reduced 5-20% by
melamine/urea-formaldehyde formaldehyde emission weight

The crosslinking mechanism involves the reaction of methoxymethyl groups with nucleophilic sites on
polymer chains, typically facilitated by acidic catalysts at elevated temperatures (120-180°C). The resulting
network structure demonstrates exceptional stability due to the rigid glycoluril core, which restricts chain

mobility and reinforces the polymer matrix [1].

Thermosetting Resin Formulations

In thermosetting applications, these derivatives contribute to irreversible curing processes that yield
materials with superior thermal and dimensional stability. The compounds are particularly valuable in high-

performance composites and industrial coatings where elevated service temperatures are encountered [1].

Specific thermosetting applications include:

¢ Wood composites: Enhanced moisture resistance and dimensional stability in particleboard and
medium-density fiberboard

e Automotive parts: Improved heat resistance in brake components and under-hood applications

¢ Insulating materials: Superior dielectric properties and thermal endurance in electrical insulation

e Flame-retardant applications: Enhanced char formation and reduced flammability in building
materials

The multifunctional nature of these crosslinkers enables high crosslink density at relatively low loading

levels, making them economically advantageous compared to conventional crosslinking agents.
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Semiconductor Manufacturing Applications

In the electronics industry, tetramethylimidazoimidazole dione derivatives have emerged as valuable
additives in semiconductor manufacturing processes, particularly in advanced lithographic materials and

etch-resistant formulations [1].

Key semiconductor applications include:

¢ Photoresist crosslinker: Enhances pattern resolution and stability under high-temperature
processing conditions

e Adhesion promoter: Improves interfacial bonding between layers during lithographic patterning

e Etch additive: Contributes to finer pattern control in wafer processing through enhanced etch
resistance

The rigid, heat-resistant core structure provides exceptional thermal stability required in semiconductor
fabrication processes, while the controlled reactivity enables precise formulation of photoresist
compositions. These compounds demonstrate particular utility in multi-patterning techniques where

dimensional stability is critical for maintaining pattern fidelity.

Other Industrial Applications

Beyond the primary applications detailed above, tetramethylimidazoimidazole dione derivatives find use in

several specialized industrial contexts:

¢ Antimicrobial agents: Function as formaldehyde donors in disinfectant and preservative
formulations [1]

e Concrete additives: Enhance crosslinking within binder systems to improve durability and chemical
resistance

e Textile finishing: Provide anti-wrinkle properties through resin formation on cellulose fibers [1]

e Paper coatings: Improve wet strength and dimensional stability in specialty paper products

The controlled reactivity and structural versatility of these glycoluril derivatives continue to enable

innovation across diverse industrial sectors, with ongoing research expanding their application potential.

Experimental Protocols
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Protocol 1: Crosslinking in Thermoset Polymer Systems

This protocol details the standard procedure for incorporating tetramethylimidazoimidazole dione
derivatives as crosslinking agents in thermosetting polymer formulations, specifically for epoxy and phenolic

resin systems.
4.1.1 Materials and Equipment

¢ Primary Resin: Epoxy resin (DGEBA type, EP equivalent weight 180-190) or phenolic resol resin

e Crosslinker: 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4)

e Catalyst: p-Toluenesulfonic acid (1% solution in isopropanol) or amine-based accelerator for epoxy
systems

e Solvent: Propylene glycol methyl ether acetate (PMA) or methyl ethyl ketone (MEK)

e Equipment: Mechanical stirrer, thermal cure oven, analytical balance, viscosity cup, differential
scanning calorimetry (DSC) instrument

4.1.2 Formulation Procedure

¢ Resin Preparation: Charge 100g epoxy or phenolic resin to a glass reaction vessel equipped with
mechanical stirring

¢ Solvent Addition: Add 30-50g solvent to adjust viscosity to application requirements (typically 200-
500 cPs)

e Crosslinker Incorporation: Slowly add 5-15¢g crosslinker (5-15% by resin weight) while maintaining
agitation at 200-400 rpm

e Catalyst Addition: Add 0.5-1.0g catalyst solution (0.5-1.0% by total weight)

e Mixing: Continue mixing for 30-60 minutes until complete homogenization is achieved

¢ Filtration: Filter the final formulation through Sum filter to remove any particulates

4.1.3 Application and Cure Conditions

e Substrate Preparation: Clean substrate (metal, wood, or composite) with appropriate solvent

e Application: Apply formulation via spray, roller, or dip coating to achieve 15-25um dry film thickness

¢ Flash-off: Allow 10-15 minutes at ambient temperature for solvent evaporation

e Staging: Preheat gradually to 80-90°C for 5-10 minutes

e Cure Schedule: Cure at 150-180°C for 20-30 minutes (epoxy) or 160-200°C for 15-25 minutes
(phenolic)

¢ Post-cure: Optional post-cure at 180°C for 60 minutes for maximum performance

4.1.4 Quality Control Parameters
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Gel Time: 120-180 seconds at 150°C (using hot plate method)
Pencil Hardness: 22H (ASTM D3363)

Crosshatch Adhesion: 100% retention (ASTM D3359)
Solvent Resistance: =100 double rubs with methyl ethyl ketone

Protocol 2: Semiconductor Photoresist Formulation

This protocol describes the specialized procedure for incorporating tetramethylimidazoimidazole dione

derivatives in photoresist formulations for semiconductor lithography applications.
4.2.1 Materials and Equipment

¢ Photoresist Polymer: Polyhydroxystyrene-based resin or acrylic resin with acid-sensitive groups

¢ Photoacid Generator: Triphenylsulfonium triflate or similar ionic PAG

e Crosslinker: 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4)

¢ Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

e Additives: Surfactants, adhesion promoters, quenchers

e Equipment: Class 100 cleanroom, mechanical stirrer, 0.1um membrane filter, spin coater, hot plates,
exposure tool

4.2.2 Formulation Procedure

¢ Solvent Charge: Add 80g PGMEA to a clean amber glass vessel
e Polymer Dissolution: Slowly add 159 photoresist polymer while stirring at 200-300 rpm
e Component Addition: Sequentially add:
o 3-5g crosslinker (3-5% by total solids weight)
o 0.3-0.5g photoacid generator (3-5% by polymer weight)
o 0.1-0.2g additives (surfactants, adhesion promoters)
e Mixing: Stir for 4-6 hours until complete dissolution is achieved
e Filtration: Filter through 0.1um membrane filter under positive pressure

4.2.3 Application and Processing Conditions

e Substrate Preparation: Silicon wafers with appropriate underlayer

e Coating: Spin coat at 1500-3000 rpm for 30-60 seconds to achieve 0.5-1.0um film thickness
e Soft Bake: 90-120°C for 60-90 seconds on hotplate

e Exposure: i-line (365nm), KrF (248nm), or EUV exposure with target dose 10-50 mJ/cm?

¢ Post-Exposure Bake: 100-130°C for 60-90 seconds to activate crosslinking

e Development: Immerse in 2.38% TMAH developer for 30-60 seconds with gentle agitation
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¢ Rinse: Deionized water rinse and nitrogen dry

4.2.4 Performance Evaluation

Resolution: Capability to resolve <100nm line/space patterns
Sensitivity: Exposure dose to clear large features (Eo)
Contrast: Calculated from contrast curve (y-value)

Etch Resistance: >1.5:1 selectivity versus underlying layers in typical oxide etch processes

Safety and Handling Protocols

Storage and Stability

Tetramethylimidazoimidazole dione derivatives require proper storage conditions to maintain stability and

performance:

e Temperature: Store at 10-25°C in temperature-controlled environment

Humidity: Maintain relative humidity below 60% to prevent moisture absorption

Light Protection: Store in amber containers or light-resistant packaging to prevent photodegradation
Container: Keep in tightly sealed containers to prevent solvent loss and contamination

Shelf Life: 12-18 months from manufacture date when stored properly

Handling Procedures

Personal Protective Equipment (PPE) requirements:

e Chemical-resistant gloves (nitrile or neoprene)
e Safety goggles or face shield

e Lab coat or protective clothing

e Chemical-resistant apron for bulk handling

Handling Precautions:

Avoid inhalation of dust or vapors—use local exhaust ventilation
Prevent skin contact through proper procedures and equipment
Use spark-proof tools in storage and handling areas

Implement good hygiene practices—wash thoroughly after handling
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Regulatory and Compliance Information

Tetramethylimidazoimidazole dione derivatives may be subject to various regulatory frameworks

depending on specific application and jurisdiction:

e TSCA: Listed on the Toxic Substances Control Act Inventory in the United States

e REACH: Registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals in
the European Union

¢ Food Contact: Not approved for direct food contact applications unless specifically evaluated
e Disposal: Dispose in accordance with local, regional, and national regulations as hazardous
chemical waste

Pathway Diagrams and Visual Workflows

Polymer Crosslinking Mechanism

The following diagram illustrates the crosslinking pathway of tetramethylimidazoimidazole dione

derivatives in polymer systems, showing the reaction sequence from initial formulation to cured network:
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Semiconductor Application Workflow

This diagram outlines the complete process flow for semiconductor photoresist applications utilizing

tetramethylimidazoimidazole dione derivatives as crosslinking agents:

© 2026 Smolecule. All rights reserved. 10/13 Tech Support


https://www.smolecule.com/products/s560436?utm_src=pdf-body-img
https://www.smolecule.com/products/s560436?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

Photoresist
Formulation

iltered Solution

Spin Coating
on Wafer Substrate

niform Film
Formation

Soft Bake
(90-120°C, 60-90s)

Solvent Removal

Pattern Exposure
(UV, DUV, or EUV)

Acid Generation
n Exposed Areas

Post-Exposure Bake
(100-130°C, 60-90s)

hermal Activation

Crosslinking Activation
in Exposed Regions

Differential
Solubility

Development
(TMAH Solution)

Pattern Transfer
Ready for Etching

© 2026 Smolecule. All rights reserved.

11/13 Tech Support


https://www.smolecule.com/products/s560436?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Conclusion and Future Perspectives

Tetramethylimidazoimidazole dione derivatives represent a versatile class of industrial compounds with
significant utility across multiple sectors, particularly in advanced polymer systems and semiconductor
manufacturing. Their unique structural features—including a rigid glycoluril core, multiple reactive sites,
and tunable hydrophobicity—enable exceptional performance as crosslinking agents and functional

additives.

The future development of these compounds will likely focus on several key areas:

e Environmental adaptations: Formulations with reduced volatile organic content and alternative
curing mechanisms

¢ Advanced electronics: Applications in next-generation lithography, including EUV and multi-
patterning processes

e Hybrid materials: Integration into nanocomposites and multifunctional material systems

e Sustainable chemistry: Development of bio-based derivatives and greener synthetic routes

As industrial requirements continue to evolve toward higher performance and greater sustainability,
tetramethylimidazoimidazole dione derivatives are well-positioned to address these challenges through

continued innovation and application development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b560436#industrial-uses-of-tetramethylimidazoimidazole-dione-

compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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